A 83-01: A Comprehensive Technical Guide to a Potent ALK5 Inhibitor
A 83-01: A Comprehensive Technical Guide to a Potent ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
A 83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). It also exhibits inhibitory activity against ALK4 and ALK7, two other type I receptors in the TGF-β superfamily.[1][2][3][4][5] This inhibitor has become an invaluable tool in dissecting the complexities of the TGF-β signaling pathway and its diverse roles in cellular processes such as proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][6] Its utility extends to stem cell research, where it aids in the maintenance of pluripotency and directed differentiation protocols.[2]
Core Mechanism of Action
A 83-01 exerts its function by competitively binding to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily Smad2 and Smad3.[6][7] The inhibition of Smad phosphorylation effectively blocks the canonical TGF-β signaling cascade, preventing the translocation of the Smad complex to the nucleus and the subsequent regulation of target gene transcription.[6][8]
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of A 83-01.
Quantitative Data
The inhibitory potency of A 83-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for ALK4, ALK5, and ALK7.
| Target Kinase | IC50 (nM) |
| ALK5 (TGF-β Type I Receptor) | 12[1][3][5][7][9] |
| ALK4 (Activin Type IB Receptor) | 45[1][3][5][7][9] |
| ALK7 (Nodal Type I Receptor) | 7.5[1][3][5][7][9] |
Table 1: In vitro kinase inhibitory activity of A 83-01.
In cell-based assays, A 83-01 effectively antagonizes TGF-β-induced cellular responses.
| Cell Line | Assay | IC50 (nM) |
| Mv1Lu | TGF-β-induced transcription | 25[1] |
| Primary rat dermal fibroblasts | Inhibition of Smad2 phosphorylation | ~50[10] |
| Primary rat dermal fibroblasts | Reduction of α-SMA expression | ~70[10] |
| Primary rat dermal fibroblasts | Reduction of secreted collagen type I | ~80[10] |
Table 2: Cellular activity of A 83-01.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 values of A 83-01 against ALK4, ALK5, and ALK7 kinases.
Methodology:
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Recombinant human ALK4, ALK5, or ALK7 kinase domains are incubated with a specific substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and γ-³²P-ATP.
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A range of A 83-01 concentrations is added to the reaction mixture.
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The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
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The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or by SDS-PAGE and autoradiography.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Inhibition of TGF-β-Induced Transcription
Objective: To measure the ability of A 83-01 to block TGF-β-induced gene expression.
Methodology:
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Mink lung epithelial cells (Mv1Lu), which are highly responsive to TGF-β, are transiently transfected with a TGF-β-responsive luciferase reporter construct (e.g., (CAGA)₁₂-luc).
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Cells are pre-incubated with varying concentrations of A 83-01 for 1 hour.
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Recombinant human TGF-β1 (e.g., 1 ng/mL) is then added to the culture medium to stimulate the signaling pathway.
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After an incubation period (e.g., 24 hours), the cells are lysed.
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Luciferase activity is measured using a luminometer, and the results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
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The IC50 value is determined by analyzing the dose-response curve.[1]
Western Blot for Phospho-Smad2
Objective: To directly assess the inhibition of ALK5-mediated Smad2 phosphorylation.
Methodology:
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Human keratinocyte cells (HaCaT) or other TGF-β responsive cells are serum-starved to reduce basal signaling.
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Cells are pre-treated with A 83-01 (e.g., 1 µM) for 1 hour.[8]
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TGF-β1 (e.g., 1-5 ng/mL) is added to the cells for a short period (e.g., 30-60 minutes) to induce Smad2 phosphorylation.[10]
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Cells are lysed in a buffer containing protease and phosphatase inhibitors.
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Total protein concentration is determined using a BCA or Bradford assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
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A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).
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The membrane is often stripped and re-probed with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH) to confirm equal loading.[10]
Experimental Workflow Diagram
Caption: Workflow for assessing A 83-01's inhibition of Smad2 phosphorylation.
Applications in Research and Development
A 83-01's specificity and potency make it a versatile tool in various research areas:
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Cancer Biology: TGF-β signaling is often dysregulated in cancer, promoting tumor growth and metastasis. A 83-01 is used to study the effects of inhibiting this pathway on cancer cell proliferation, invasion, and EMT.[6]
-
Stem Cell Biology: The TGF-β/Activin/Nodal pathway is crucial for maintaining pluripotency and directing differentiation. A 83-01 is a key component of many stem cell culture media, helping to maintain the undifferentiated state of induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[4] It is also used in protocols to direct the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural stem cells.[4][9]
-
Fibrosis Research: TGF-β is a major driver of fibrosis in various organs. A 83-01 can be used in in vitro and in vivo models to investigate the role of ALK5 inhibition in preventing or reversing fibrotic processes.
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Wound Healing: Studies have explored the use of A 83-01 to modulate the wound healing process by suppressing myofibroblast differentiation and reducing wound contraction.[10]
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 4. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. A 83-01 [bio-gems.com]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
